2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-NITROBENZOATE is an organic compound that features a biphenyl group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-NITROBENZOATE typically involves a multi-step process. One common method starts with the nitration of biphenyl to introduce the nitro group. This is followed by esterification reactions to form the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for better control over reaction conditions and higher yields. For example, a solution containing the necessary reactants can be pumped through a reactor coil at controlled temperatures and pressures to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of iron bromide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the biphenyl ring .
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the biphenyl structure can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Shares the nitrobenzoate moiety but lacks the biphenyl group.
4′-Nitro-1,1′-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-Nitrophenyl acetate: Contains a nitro group and an ester but with a simpler phenyl ring.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-NITROBENZOATE is unique due to its combination of a biphenyl group and a nitrobenzoate ester. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C21H15NO5 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H15NO5/c23-20(14-27-21(24)18-10-12-19(13-11-18)22(25)26)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
ZRYNSGZTIOIMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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